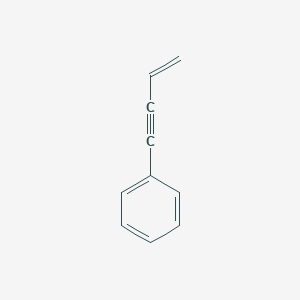
(But-3-en-1-yn-1-yl)benzene
Beschreibung
(But-3-en-1-yn-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a butenynyl group. The substituent consists of a four-carbon chain containing both a triple bond (between C1 and C2) and a double bond (between C3 and C4), resulting in the IUPAC name but-3-en-1-yn-1-yl. Its molecular formula is C₁₀H₈, reflecting a high degree of unsaturation (three double bond equivalents: one triple bond and one double bond) .
The compound’s structure allows for unique electronic interactions between the conjugated π-system of the aromatic ring and the unsaturated substituent. This conjugation may influence reactivity, stability, and applications in organic synthesis, such as participation in cycloaddition or polymerization reactions.
Eigenschaften
CAS-Nummer |
13633-26-6 |
|---|---|
Molekularformel |
C10H8 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1H2 |
InChI-Schlüssel |
GDELZQKEFMWYKA-UHFFFAOYSA-N |
SMILES |
C=CC#CC1=CC=CC=C1 |
Kanonische SMILES |
C=CC#CC1=CC=CC=C1 |
Synonyme |
Benzene, 3-buten-1-ynyl- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Molecular Features of Analogous Compounds
Electronic and Steric Effects
- Electron Density: The triple bond in this compound withdraws electron density from the benzene ring, as evidenced by IR and NMR shifts in analogs. This effect is less pronounced in compounds like N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, where saturated bonds dominate .
- Steric Hindrance : Bulky substituents (e.g., 5-(but-3-en-1-yn-1-yl)-1-methyl-1H-indole) introduce steric constraints, reducing reactivity in electrophilic substitution compared to the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


